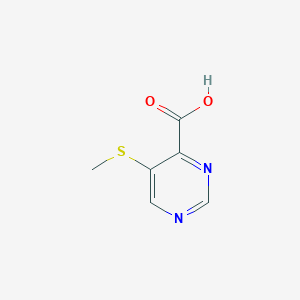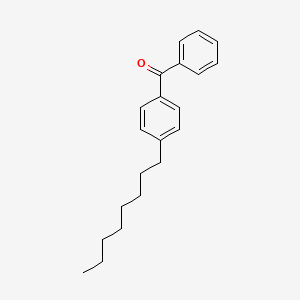![molecular formula C8H15N3 B1647591 [1-(1,3-diméthyl-1H-pyrazol-4-yl)propyl]amine CAS No. 1007501-63-4](/img/structure/B1647591.png)
[1-(1,3-diméthyl-1H-pyrazol-4-yl)propyl]amine
Vue d'ensemble
Description
[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine: is a heterocyclic compound featuring a pyrazole ring substituted with a propylamine group
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazole-based ligands and catalysts .
Biology: Its structural features make it a candidate for exploring interactions with biological macromolecules .
Medicine: In medicinal chemistry, [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .
Industry: Industrially, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing various active ingredients .
Mécanisme D'action
Target of Action
Similar compounds have been reported to target various biological pathways .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other pyrazole derivatives, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine typically involves the alkylation of 1,3-dimethylpyrazole with a suitable propylamine derivative. One common method includes the reaction of 1,3-dimethylpyrazole with 1-bromopropane in the presence of a base such as potassium carbonate, followed by amination with ammonia or an amine source.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups .
Comparaison Avec Des Composés Similaires
- 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine
- 1-(1,3-dimethyl-1H-pyrazol-4-yl)butylamine
- 1-(1,3-dimethyl-1H-pyrazol-4-yl)methylamine
Uniqueness: Compared to similar compounds, [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine offers a unique balance of steric and electronic properties due to its propylamine substituent. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-8(9)7-5-11(3)10-6(7)2/h5,8H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGSAUOMGAGNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-[4-[4-Amino-7-(4-oxocyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichloro-1-benzenesulfonamide](/img/structure/B1647508.png)





![N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B1647532.png)







